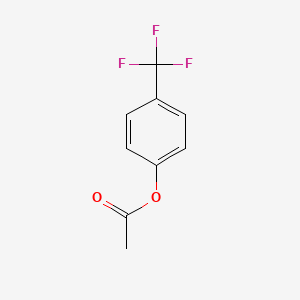

4-(Trifluoromethyl)phenyl acetate

Descripción

BenchChem offers high-quality 4-(Trifluoromethyl)phenyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethyl)phenyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

[4-(trifluoromethyl)phenyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O2/c1-6(13)14-8-4-2-7(3-5-8)9(10,11)12/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPPGVFHHZGVZED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381535 | |

| Record name | 4-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-29-5 | |

| Record name | 4-(Trifluoromethyl)phenyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

IR spectrum of 4-(Trifluoromethyl)phenyl acetate

An In-Depth Technical Guide to the Infrared Spectrum of 4-(Trifluoromethyl)phenyl Acetate

Authored by: A Senior Application Scientist

Introduction

4-(Trifluoromethyl)phenyl acetate is a key intermediate and structural motif in medicinal chemistry and materials science. The presence and position of its distinct functional groups—the trifluoromethyl moiety, the ester linkage, and the para-substituted aromatic ring—govern its chemical reactivity and biological activity. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the structural verification and quality assessment of this compound. This guide provides a comprehensive analysis of the vibrational characteristics of 4-(trifluoromethyl)phenyl acetate, grounded in first principles and supported by established spectroscopic data. It is designed to equip researchers, scientists, and drug development professionals with the expertise to interpret its IR spectrum with confidence.

Foundational Principles of the Vibrational Spectrum

Infrared spectroscopy measures the interaction of infrared radiation with matter, causing transitions between molecular vibrational energy levels. For a vibration to be "IR active," it must induce a change in the net molecular dipole moment.[1] The resulting spectrum is a plot of absorbed energy (typically as wavenumber, cm⁻¹) versus the intensity of absorption.

The power of IR spectroscopy in structural elucidation lies in the concept of group frequencies . Specific functional groups, such as carbonyls (C=O), esters (C-O), and carbon-fluorine bonds (C-F), produce characteristic absorption bands within predictable regions of the spectrum.[1] The precise position and intensity of these bands can be subtly influenced by the local electronic and steric environment, providing a detailed fingerprint of the molecule's structure. In 4-(trifluoromethyl)phenyl acetate, we anticipate distinct signatures from three key structural components:

-

The Acetate Ester Group: Characterized by a strong carbonyl (C=O) stretch and two carbon-oxygen (C-O) stretching vibrations.

-

The Trifluoromethyl (CF₃) Group: Known for its intense and highly characteristic C-F stretching absorptions.[2][3]

-

The Para-Substituted Phenyl Ring: Exhibits aromatic C-H and C=C stretching vibrations, along with out-of-plane bending modes that are diagnostic of its 1,4-substitution pattern.[4]

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

The integrity of an IR spectrum is contingent upon a rigorous experimental methodology. The following protocol outlines the steps for obtaining a high-quality spectrum using Attenuated Total Reflectance (ATR), a common and convenient technique for liquid and solid samples.

Step-by-Step ATR-FTIR Protocol

-

Instrument Preparation:

-

Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has reached thermal equilibrium.

-

Purge the sample compartment with dry air or nitrogen to minimize atmospheric water vapor and CO₂ interference.

-

-

Background Collection:

-

Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and allow it to dry completely.

-

Collect a background spectrum. This critical step measures the ambient environment and instrument response, which will be subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small drop of 4-(trifluoromethyl)phenyl acetate directly onto the center of the ATR crystal. If the sample is a solid, ensure a small amount is placed on the crystal and good contact is made using the pressure clamp.

-

-

Spectrum Acquisition:

-

Acquire the sample spectrum. Typical parameters for a high-quality measurement are:

-

Spectral Range: 4000–400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16 to 32 (co-added to improve signal-to-noise ratio)

-

-

-

Data Processing:

-

The instrument software will automatically perform the background subtraction.

-

Apply an ATR correction if necessary, which accounts for the wavelength-dependent depth of penetration of the IR beam.

-

Perform peak picking to identify the precise wavenumbers of the absorption maxima.

-

Experimental Workflow Diagram

Caption: Workflow for acquiring an ATR-FTIR spectrum.

Spectral Analysis and Interpretation

The IR spectrum of 4-(trifluoromethyl)phenyl acetate is a composite of the vibrations from its constituent parts. A detailed assignment of the major absorption bands is presented below.

Summary of Characteristic Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment | Functional Group |

| ~3100–3030 | Weak | C-H Stretch | Aromatic Ring |

| ~2980–2920 | Weak | C-H Stretch (asymmetric & symmetric) | Methyl (-CH₃) |

| ~1755 | Very Strong | C=O Stretch | Aryl Acetate Ester |

| ~1610, ~1510 | Medium | C=C Stretch | Aromatic Ring |

| ~1430 | Medium | C-H Asymmetric Bend (Scissoring) | Methyl (-CH₃) |

| ~1320–1100 | Very Strong, Multiple Bands | C-F Stretch (asymmetric & symmetric) | Trifluoromethyl (-CF₃) |

| ~1200 | Strong | C-O Stretch (asymmetric) | Aryl Acetate Ester |

| ~1015 | Medium | C-O Stretch (symmetric) | Ester |

| ~840 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Ring |

Detailed Regional Breakdown

-

C-H Stretching Region (3100-2800 cm⁻¹): This region shows weak absorptions. The bands appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on the aromatic ring.[4][5] Those appearing just below 3000 cm⁻¹ are due to the stretching of C-H bonds in the methyl group of the acetate moiety.

-

Carbonyl Stretching Region (~1755 cm⁻¹): The most prominent feature in the spectrum is the exceptionally strong and sharp absorption band for the ester carbonyl (C=O) stretch.

-

Expert Insight: For aryl acetates, where the aromatic ring is attached to the single-bond oxygen, the C=O group is not in direct conjugation with the ring.[1] This lack of conjugation results in a higher vibrational frequency (~1755 cm⁻¹) compared to aryl benzoates (~1720 cm⁻¹), where the ring is directly attached to the carbonyl and delocalizes the pi-electron density, weakening the C=O bond. This distinction is a crucial diagnostic tool.

-

-

Aromatic & Methyl Bending Region (1610-1370 cm⁻¹): Two medium-intensity bands around 1610 cm⁻¹ and 1510 cm⁻¹ arise from the skeletal C=C stretching vibrations within the phenyl ring.[5] A band near 1430 cm⁻¹ is typically assigned to the asymmetric bending of the methyl group.

-

The Fingerprint Region (1400-650 cm⁻¹): A Zone of High Information Content

-

Trifluoromethyl (CF₃) Group Vibrations (~1320-1100 cm⁻¹): This region is dominated by multiple, very intense absorption bands corresponding to the symmetric and asymmetric C-F stretching modes.[2][6][7] The high electronegativity of fluorine and the strength of the C-F bond make these vibrations incredibly intense, serving as an unmistakable marker for the presence of the -CF₃ group.

-

Ester C-O Stretching Vibrations (~1200 cm⁻¹ and ~1015 cm⁻¹): Aryl esters exhibit a very strong and characteristic asymmetric C-O stretching band around 1200 cm⁻¹.[8] This band involves the stretching of the (C=O)-O-Aryl bond system. A second, weaker symmetric C-O stretch is typically found near 1015 cm⁻¹.

-

Para-Substitution Marker (~840 cm⁻¹): A strong band in the 850-800 cm⁻¹ region is highly characteristic of the C-H out-of-plane ("wagging") vibrations of two adjacent hydrogen atoms on a 1,4-disubstituted (para) aromatic ring.[4] Its presence provides robust confirmation of the substituent pattern.

-

Logic Diagram: Structural Confirmation

Caption: Logical flow from structure to spectral evidence.

Conclusion: A Self-Validating Spectroscopic Signature

The infrared spectrum of 4-(trifluoromethyl)phenyl acetate provides a definitive and self-validating fingerprint of its molecular structure. The simultaneous observation of the high-frequency aryl acetate C=O stretch (~1755 cm⁻¹), the intense C-O stretch (~1200 cm⁻¹), the powerful and complex C-F absorption bands (~1320-1100 cm⁻¹), and the strong C-H out-of-plane bending mode confirming para-substitution (~840 cm⁻¹) leaves no ambiguity in its identification. For professionals in pharmaceutical development and chemical synthesis, a proficient interpretation of this spectrum is an indispensable skill for ensuring starting material identity, monitoring reaction progress, and confirming final product purity.

References

-

Haszeldine, R. N., & Kidd, J. M. (1954). Perfluoroalkyl derivatives of nitrogen. Part V. The infrared spectra of some compounds containing the trifluoromethyl group. Journal of the Chemical Society (Resumed), 4228-4232. [Link]

-

Bennett, W. E., & Emeleus, H. J. (1953). Chemistry of the trifluoromethyl group. Part V. Infrared spectra of some phosphorus compounds containing CF3. Canadian Journal of Chemistry, 31(1), 1-6. [Link]

-

Wang, J., Chen, Z., & Allen, H. C. (2004). Detection and Spectral Analysis of Trifluoromethyl Groups at a Surface by Sum Frequency Generation Vibrational Spectroscopy. The Journal of Physical Chemistry B, 108(39), 15383-15389. [Link]

-

D'Amelia, R. P., Kimura, M. W., & Villon, M. C. (2021). Qualitative and Quantitative Analyses of Synthesized Short-Chain Fatty Acid Phenyl Esters Using Fourier-Transform Infrared Spectroscopy. World Journal of Organic Chemistry, 9(1), 6-17. [Link]

-

NIST Chemistry WebBook. (n.d.). Acetic acid, phenyl ester. NIST Standard Reference Database Number 69. [Link]

-

Iraiyadian, D. G., Vedhagiri, S. J., Govindarajan, M., & Parimala, K. (2021). Molecular Dynamic Simulation Studies of 4-(Trifluoromethyl)phenylacetonitrile. Bulgarian Journal of Physics, 48(4), 360-376. [Link]

-

Stuart, B. H. (2004). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

OpenStax. (2023). 12.8 Infrared Spectra of Some Common Functional Groups. In Organic Chemistry. [Link]

-

Ibrahim, M., & Koglin, E. (2004). Vibrational Spectroscopic Study of Acetate Group. Acta Chimica Slovenica, 51, 453-460. [Link]

Sources

- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. joasciences.com [joasciences.com]

- 7. bjp-bg.com [bjp-bg.com]

- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

Reactivity of 4-(Trifluoromethyl)phenyl Acetate: A Technical Guide to Electrophilic Profiling

Executive Summary

4-(Trifluoromethyl)phenyl acetate (4-TFMPA) represents a critical "Goldilocks" reagent in physical organic chemistry and enzymology. While p-nitrophenyl acetate (pNPA) serves as the ubiquitous standard for esterase activity, its high polarity and instability often mask subtle hydrophobic interactions within enzyme active sites. 4-TFMPA bridges this gap.

Possessing a trifluoromethyl group (

Part 1: Molecular Architecture & Electronic Theory

The Hammett-Driven Reactivity Profile

The reactivity of 4-TFMPA is dictated by the electronic influence of the para-trifluoromethyl group on the phenolic leaving group. Unlike the nitro group of pNPA, which withdraws electrons via both strong induction and resonance, the -CF

-

Hammett Constant (

): The -CF -

Carbonyl Activation: This withdrawal decreases electron density at the carbonyl carbon, raising its energy (LUMO) and making it more susceptible to nucleophilic attack by water or active-site serine residues.

-

Leaving Group Stabilization: The pKa of the conjugate acid (4-trifluoromethylphenol) is 8.7 , compared to 10.0 for phenol and 7.1 for p-nitrophenol.

| Compound | Substituent | Leaving Group pKa | Hydrolytic Stability | Active Site Probe Type | |

| Phenyl Acetate | -H | 0.00 | 10.0 | High | General |

| 4-TFMPA | -CF | 0.54 | 8.7 | Moderate | Hydrophobic / Steric |

| p-Nitrophenyl Acetate | -NO | 0.78 | 7.1 | Low | Electronic / Polar |

Structural Implications for Enzymology

The trifluoromethyl group is lipophilic and sterically demanding (Van der Waals volume ~40 ų, roughly equivalent to an isopropyl group). This makes 4-TFMPA an exceptional probe for esterases with hydrophobic pockets . Unlike pNPA, which may bind via polar interactions, 4-TFMPA validates the capacity of an active site to accommodate bulkier, non-polar fluorinated moieties—a critical screen in modern drug discovery for fluorinated pharmaceuticals.

Part 2: Mechanistic Pathways

The hydrolysis of 4-TFMPA follows the standard B

Reaction Mechanism Visualization

The following diagram illustrates the nucleophilic attack by a hydroxide ion (or enzymatic serine), the formation of the tetrahedral intermediate, and the collapse releasing the chromophore.

Caption: The B

Part 3: Experimental Protocols

Synthesis of 4-(Trifluoromethyl)phenyl Acetate

Commercially available, but easily synthesized for high-purity kinetics applications.

Reagents:

-

4-Trifluoromethylphenol (10 mmol)

-

Acetic anhydride (12 mmol)

-

Pyridine (catalytic amount) or Triethylamine (12 mmol)

-

Dichloromethane (DCM)

Protocol:

-

Dissolution: Dissolve 1.62 g (10 mmol) of 4-trifluoromethylphenol in 20 mL dry DCM under nitrogen atmosphere.

-

Addition: Add 1.2 eq of acetic anhydride.

-

Catalysis: Add 1.2 eq of Triethylamine dropwise at 0°C.

-

Reaction: Stir at room temperature for 2 hours. Monitor via TLC (Hexane/EtOAc 8:2). The phenol spot (lower R

) should disappear. -

Workup: Wash with 1M HCl (to remove amine), then saturated NaHCO

(to remove excess acid), then Brine. -

Purification: Dry over MgSO

, concentrate in vacuo. If necessary, purify via flash chromatography (Silica, 5% EtOAc in Hexane). -

Validation:

H NMR (CDCl

Kinetic Assay (Hydrolysis / Enzymatic Activity)

Unlike pNPA, which releases a yellow chromophore (405 nm), 4-trifluoromethylphenol is colorless in the visible spectrum. Detection requires UV spectrophotometry.

Critical Parameter:

-

Acidic conditions (Phenol):

nm. -

Basic conditions (Phenolate):

nm (Bathochromic shift). -

Recommendation: Perform a spectral scan of the product in your specific assay buffer to determine the isosbestic point or the optimal

for the phenolate species.

Assay Workflow:

Caption: UV-based kinetic workflow. Note that the extinction coefficient (

Part 4: Safety & Handling

-

Toxicity: 4-TFMPA hydrolyzes to 4-trifluoromethylphenol, a metabolite of fluoxetine and a known irritant. It acts as an uncoupler of oxidative phosphorylation in mitochondria.

-

Volatility: The phenol product has significant vapor pressure. Work in a fume hood.

-

Storage: Store the ester at -20°C under desiccant. Spontaneous hydrolysis occurs if exposed to moisture, generating the free phenol (detectable by a pungent, medicinal odor).

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.

-

Guthrie, J. P. (1978). Hydrolysis of esters of oxy acids: pKa values for strong acids. Canadian Journal of Chemistry, 56(17), 2342–2354.

-

Barton, P., et al. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis.[1] Stanford Geothermal Workshop.

-

PubChem. 4-(Trifluoromethyl)phenol Compound Summary. National Library of Medicine.

Sources

Application Note: High-Efficiency Synthesis of Fluorinated Acetophenones via Fries Rearrangement

Executive Summary & Strategic Scope

This application note details the synthetic protocol for the conversion of 4-(Trifluoromethyl)phenyl acetate into 2'-hydroxy-5'-(trifluoromethyl)acetophenone (CAS: 67589-15-5). While the request phrasing suggests "Friedel-Crafts acylation with" the substrate, chemically this transformation is classified as a Fries Rearrangement —an intramolecular Friedel-Crafts acylation.

This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for benzoxazepine-based Orexin receptor antagonists and other metabolic stability-enhancing bioisosteres. The presence of the trifluoromethyl (

Key Technical Challenges

-

Electronic Deactivation: The

group significantly lowers the nucleophilicity of the aromatic ring, raising the activation energy for the acyl migration. -

Regioselectivity: The para-position is blocked by the

group, forcing ortho-acylation. However, steric crowding at the ortho-position competes with the electronic deactivation. -

Stoichiometry: The resulting hydroxy-ketone product forms a stable bidentate complex with aluminum, requiring >1.0 equivalents of catalyst.

Mechanistic Insight

The reaction proceeds via the coordination of the Lewis acid (

Figure 1: Mechanistic Pathway (Graphviz)

Caption: The Lewis acid-mediated intramolecular migration of the acetyl group to the thermodynamically favored ortho-position.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| 4-(Trifluoromethyl)phenyl acetate | 204.15 | 1.0 | >98% | Substrate |

| Aluminum Chloride ( | 133.34 | 2.5 | Anhydrous | Catalyst |

| Chlorobenzene | 112.56 | N/A | Anhydrous | Solvent |

| Hydrochloric Acid (1M) | 36.46 | Excess | Aqueous | Quenching |

Step-by-Step Methodology

Phase 1: Catalyst Activation

-

Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a nitrogen inlet, and a pressure-equalizing addition funnel.

-

Critical Step: Flame-dry the glassware under vacuum and backfill with Nitrogen (

) three times. Moisture will deactivate -

Charge the flask with Aluminum Chloride (

, 2.5 equiv) . -

Add Chlorobenzene (5-10 volumes) . Stir to form a suspension.

Phase 2: Substrate Addition & Reaction

5. Dissolve 4-(Trifluoromethyl)phenyl acetate (1.0 equiv) in a minimal amount of Chlorobenzene.

6. Add the substrate solution dropwise to the

Phase 3: Quenching & Isolation

9. Cool the mixture to room temperature.

10. Safety Warning: Slowly pour the reaction mixture into a beaker containing Ice/1M HCl (1:1 mixture) . This step is highly exothermic and evolves HCl gas. Perform in a fume hood.

11. Stir vigorously for 30 minutes to break the Aluminum-Product complex. The organic layer should separate.[3]

12. Extract the aqueous layer with Dichloromethane (DCM) x 3 .

13. Combine organic layers, wash with Brine , and dry over Anhydrous

Phase 4: Purification 15. Purify via silica gel column chromatography.[4]

- Mobile Phase: Gradient 0%

- Note: The product is capable of intramolecular hydrogen bonding, making it relatively non-polar compared to standard phenols.

Workflow Diagram

Caption: Operational workflow for the synthesis of 2'-hydroxy-5'-(trifluoromethyl)acetophenone.

Data & Specifications

Product Characterization Table

| Property | Value / Observation |

| IUPAC Name | 1-(2-hydroxy-5-(trifluoromethyl)phenyl)ethan-1-one |

| Appearance | Light yellow oil or low-melting solid |

| Yield (Typical) | 65% – 80% |

| IR Spectrum | ~1640 |

Critical Quality Attributes (CQA)

-

Moisture Control: The presence of water during the reaction will hydrolyze the ester to 4-trifluoromethylphenol, a common impurity that is difficult to separate.

-

Temperature: Temperatures below 100°C often result in incomplete conversion due to the electron-deficient ring.

References

-

Organic Chemistry Portal. (2023). Fries Rearrangement Mechanism and Conditions.[5][6][7][8][9] Retrieved from [Link]

- Cox, B. et al. (2010). Orexin Receptor Antagonists: Synthesis and SAR. Bioorganic & Medicinal Chemistry Letters.

-

Olah, G. A. (1973). Friedel-Crafts Chemistry.[5][10] Wiley-Interscience. (Foundational text on Lewis Acid catalysis).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. 2'-hydroxy-5'-(trifluoroMethyl)acetophenone | 67589-15-5 [chemicalbook.com]

- 3. Direct Synthesis of 2-Hydroxytrifluoroethylacetophenones via Organophotoredox-Mediated Net-Neutral Radical/Polar Crossover - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pharmdguru.com [pharmdguru.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Fries Rearrangement | Reaction Mechanism of Fries Rearrangement [pw.live]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. universalprint.org [universalprint.org]

Application Notes and Protocols: Lewis Acid Catalysts for Acylation with 4-(Trifluoromethyl)phenyl acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This powerful carbon-carbon bond-forming reaction is widely employed in the pharmaceutical and fine chemical industries for the synthesis of aryl ketones, which are valuable intermediates in the production of numerous active pharmaceutical ingredients (APIs).[3] The reaction is typically facilitated by a Lewis acid catalyst, which activates the acylating agent, rendering it susceptible to nucleophilic attack by the aromatic substrate.[2][4][5]

This technical guide provides a comprehensive overview of the application of Lewis acid catalysts in the acylation of aromatic compounds using 4-(trifluoromethyl)phenyl acetate as the acylating agent. We will delve into the mechanistic underpinnings of the reaction, offer practical guidance on catalyst selection and reaction optimization, and provide detailed, validated protocols for researchers in drug development and synthetic chemistry.

The choice of 4-(trifluoromethyl)phenyl acetate as the acylating agent is significant due to the prevalence of the trifluoromethyl group in modern pharmaceuticals. The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. Therefore, efficient methods for introducing trifluoromethylated acyl groups are of paramount importance.

Theoretical Framework: The Role of Lewis Acids in Acylation

Lewis acid catalysis is a fundamental concept in organic chemistry, where the Lewis acid acts as an electron pair acceptor to enhance the reactivity of a substrate.[5] In the context of Friedel-Crafts acylation, the Lewis acid coordinates to the carbonyl oxygen of the acylating agent, in this case, 4-(trifluoromethyl)phenyl acetate. This coordination polarizes the carbonyl group, increasing the electrophilicity of the acyl carbon and facilitating the generation of the key reactive intermediate, the acylium ion.[6][7][8]

The general mechanism for Lewis acid-catalyzed acylation can be broken down into three key steps:

-

Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃, FeCl₃) reacts with the acylating agent to form a highly electrophilic acylium ion.[4][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the acylium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

-

Deprotonation: A weak base, often the Lewis acid-base complex formed in the first step, removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the final acylated product. The catalyst is regenerated in this step.[8]

Visualizing the Mechanism

Sources

- 1. Friedel−Crafts Acylation | Reaction Mechanism of Friedel−Crafts Acylation [pw.live]

- 2. 傅-克酰基化反应 [sigmaaldrich.com]

- 3. Green and sustainable Friedel-Crafts acylation of phenols under continuous flow conditions for API production | Poster Board #3354 - American Chemical Society [acs.digitellinc.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Lewis acid catalysis - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. youtube.com [youtube.com]

Application Note: O-Acylation of Phenols Using 4-(Trifluoromethyl)phenyl Acetate

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Advantage of 4-(Trifluoromethyl)phenyl Acetate in Phenolic O-Acylation

The O-acylation of phenols is a fundamental transformation in organic synthesis, crucial for the installation of protective groups, the modulation of electronic properties, and the synthesis of active pharmaceutical ingredients (APIs). While numerous acylating agents exist, 4-(trifluoromethyl)phenyl acetate has emerged as a reagent of particular interest due to its unique reactivity profile. The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the acetate carbonyl, facilitating the acylation of even sterically hindered or electron-deficient phenols under mild conditions. This application note provides a comprehensive guide to the use of 4-(trifluoromethyl)phenyl acetate for the O-acylation of phenols, detailing the underlying mechanism, offering a robust experimental protocol, and discussing key process optimization strategies.

Mechanistic Insights: Why 4-(Trifluoromethyl)phenyl Acetate Excels

The efficacy of 4-(trifluoromethyl)phenyl acetate as an acylating agent is rooted in its electronic properties. The strong electron-withdrawing trifluoromethyl (-CF₃) group on the phenyl ring significantly increases the electrophilicity of the carbonyl carbon in the acetate moiety. This makes it more susceptible to nucleophilic attack by the phenolic oxygen.

The reaction typically proceeds via a nucleophilic acyl substitution mechanism. In the presence of a suitable base, the phenol is deprotonated to form a more nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbonyl carbon of 4-(trifluoromethyl)phenyl acetate, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate results in the formation of the desired phenyl acetate product and the release of the 4-(trifluoromethyl)phenoxide leaving group. The stability of this leaving group, due to the electron-withdrawing -CF₃ group, further drives the reaction to completion.

Figure 1: General mechanism for the O-acylation of phenols.

Experimental Protocol: A Validated Method for Phenolic O-Acylation

This protocol provides a reliable method for the O-acylation of a generic phenol using 4-(trifluoromethyl)phenyl acetate.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Phenol Substrate | ≥98% | Sigma-Aldrich | Ensure dryness. |

| 4-(Trifluoromethyl)phenyl acetate | ≥98% | Combi-Blocks | Store in a desiccator. |

| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Fisher Scientific | Finely powdered. |

| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | VWR | Use a dry solvent. |

| Diethyl Ether (Et₂O) | ACS Grade | --- | For work-up. |

| Saturated aq. NaCl (Brine) | --- | --- | For work-up. |

| Anhydrous Magnesium Sulfate (MgSO₄) | --- | --- | For drying. |

| Round-bottom flask | --- | --- | Appropriate size. |

| Magnetic stirrer and stir bar | --- | --- | --- |

| Condenser | --- | --- | --- |

| Inert atmosphere setup (N₂ or Ar) | --- | --- | Recommended. |

Step-by-Step Procedure

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the phenol substrate (1.0 eq.).

-

Reagent Addition: Add anhydrous potassium carbonate (1.5 eq.) and 4-(trifluoromethyl)phenyl acetate (1.2 eq.).

-

Solvent Addition: Add anhydrous acetonitrile to achieve a concentration of 0.1-0.5 M with respect to the phenol.

-

Reaction Conditions: Stir the reaction mixture at room temperature or heat to a gentle reflux (e.g., 50-80 °C) under an inert atmosphere (N₂ or Ar). The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Reaction Work-up:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with water (2x) and then with brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure O-acylated phenol.

Figure 2: A streamlined workflow for the O-acylation of phenols.

Process Optimization and Troubleshooting

| Parameter | Recommendation | Rationale | Troubleshooting |

| Base | K₂CO₃ is generally effective. For less reactive phenols, stronger bases like Cs₂CO₃ or DBU can be used. | The base facilitates the deprotonation of the phenol to the more nucleophilic phenoxide. | If the reaction is slow or incomplete, consider a stronger, non-nucleophilic base. |

| Solvent | Acetonitrile (MeCN) and N,N-Dimethylformamide (DMF) are common choices. | These polar aprotic solvents effectively dissolve the reagents and facilitate the reaction. | For sensitive substrates, consider less polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF). |

| Temperature | Room temperature to 80 °C. | The reaction is often efficient at room temperature, but heating can accelerate the conversion of less reactive substrates. | If side reactions or decomposition are observed, reduce the reaction temperature. |

| Stoichiometry | A slight excess of the acylating agent (1.1-1.5 eq.) is recommended. | This ensures complete consumption of the limiting phenol substrate. | If starting material remains, increase the equivalents of the acylating agent. |

Conclusion

4-(Trifluoromethyl)phenyl acetate is a highly effective and versatile reagent for the O-acylation of a wide range of phenols. Its enhanced electrophilicity allows for reactions to proceed under mild conditions, often with high yields. The protocol and optimization strategies detailed in this application note provide a robust framework for researchers in organic synthesis and drug development to successfully implement this valuable transformation in their work.

References

Application Notes and Protocols: The Strategic Use of 4-(Trtrifluoromethyl)phenyl Acetate in Pharmaceutical Synthesis

Introduction: The Trifluoromethyl Group and the Versatility of 4-(Trifluoromethyl)phenyl Acetate in Modern Drug Discovery

The strategic incorporation of the trifluoromethyl (–CF₃) group is a cornerstone of modern medicinal chemistry. Its unique electronic properties, including high electronegativity and metabolic stability, can profoundly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The –CF₃ group can improve metabolic stability by blocking sites of oxidation, increase binding affinity to target proteins, and modulate a molecule's lipophilicity and pKa, all of which are critical parameters in drug design.[1][2]

4-(Trifluoromethyl)phenyl acetate emerges as a key building block in this context, offering a stable and versatile platform for introducing the valuable 4-(trifluoromethyl)phenyl moiety into complex molecular architectures. While its direct precursor, 4-(trifluoromethyl)phenol, is a widely used intermediate in the synthesis of numerous pharmaceuticals, the acetate form provides distinct advantages.[3] The acetate group serves as a robust protecting group for the phenol, allowing for a wider range of reaction conditions to be employed on other parts of the molecule without affecting the hydroxyl functionality. Furthermore, the phenoxy group of the acetate can be activated for participation in cross-coupling reactions, expanding its utility beyond a simple phenol precursor.

This guide provides an in-depth exploration of the applications of 4-(trifluoromethyl)phenyl acetate in pharmaceutical synthesis, complete with detailed protocols and the scientific rationale behind its use.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 4-(Trifluoromethyl)phenyl acetate is essential for its effective use in synthesis.

| Property | Value | Reference |

| Molecular Formula | C₉H₇F₃O₂ | [4] |

| Molecular Weight | 204.15 g/mol | [4] |

| CAS Number | 78950-29-5 | [4] |

| Appearance | Clear liquid | [4] |

| Boiling Point | 207.2 ± 40.0 °C (Predicted) | [4] |

| Density | 1.271 ± 0.06 g/cm³ (Predicted) | [4] |

| SMILES | CC(=O)OC1=CC=C(C=C1)C(F)(F)F | [4] |

Core Applications and Protocols

Role as a Stable Precursor to 4-(Trifluoromethyl)phenol: A Gateway to Fluoxetine Synthesis

One of the primary applications of 4-(Trifluoromethyl)phenyl acetate is as a stable, protected precursor to 4-(trifluoromethyl)phenol. The latter is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including the selective serotonin reuptake inhibitor (SSRI) Fluoxetine.[3] The acetate can be stored for extended periods and is less susceptible to degradation compared to the free phenol. The deprotection is a straightforward hydrolysis reaction.

Caption: Synthesis of Fluoxetine via 4-(Trifluoromethyl)phenol.

This protocol describes the basic hydrolysis of 4-(Trifluoromethyl)phenyl acetate to yield 4-(trifluoromethyl)phenol.

Materials:

-

4-(Trifluoromethyl)phenyl acetate

-

Sodium hydroxide (NaOH)

-

Methanol (MeOH)

-

Water (H₂O)

-

Hydrochloric acid (HCl, for neutralization)

-

Ethyl acetate (for extraction)

-

Magnesium sulfate (MgSO₄, for drying)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

Dissolve 4-(Trifluoromethyl)phenyl acetate (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

-

Add sodium hydroxide (1.5 eq) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with 1M HCl to a pH of ~7.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-(trifluoromethyl)phenol.

Causality: The acetate group is readily cleaved under basic conditions through saponification. The use of a co-solvent like methanol ensures the miscibility of the starting material in the aqueous base.

Fries Rearrangement: Creating Ortho-Hydroxyaryl Ketone Building Blocks

The Fries rearrangement is a powerful tool for converting phenyl esters into hydroxyaryl ketones, which are valuable intermediates in pharmaceutical synthesis.[5] This reaction can be applied to 4-(Trifluoromethyl)phenyl acetate to generate 2-hydroxy-5-(trifluoromethyl)acetophenone and 4-hydroxy-3-acetylbenzotrifluoride, further diversifying the available trifluoromethylated building blocks. The regioselectivity (ortho vs. para) can often be controlled by reaction temperature.[5]

Caption: Fries Rearrangement of 4-(Trifluoromethyl)phenyl acetate.

This protocol provides a general procedure for the Fries rearrangement of 4-(Trifluoromethyl)phenyl acetate.

Materials:

-

4-(Trifluoromethyl)phenyl acetate

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or nitrobenzene as solvent

-

Ice bath

-

Hydrochloric acid (for workup)

-

Round-bottom flask, magnetic stirrer, condenser

Procedure:

-

To a stirred suspension of anhydrous AlCl₃ (1.2 eq) in the chosen solvent (e.g., nitrobenzene for higher temperatures) under a nitrogen atmosphere, slowly add 4-(Trifluoromethyl)phenyl acetate (1.0 eq).

-

For favoring the ortho product, heat the reaction mixture to a higher temperature (e.g., >160°C). For the para product, maintain a lower temperature (e.g., <60°C).[5]

-

Monitor the reaction by TLC. The reaction time can vary from a few hours to overnight.

-

After completion, cool the reaction mixture in an ice bath and slowly add dilute HCl to decompose the aluminum complex.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

-

Purify the product by column chromatography on silica gel.

Causality: The Lewis acid coordinates to the carbonyl oxygen of the acetate, facilitating the formation of an acylium ion intermediate. This electrophile then attacks the electron-rich aromatic ring at the ortho or para position. Temperature influences the kinetic versus thermodynamic control of the product distribution.

Cross-Coupling Reactions: A Modern Approach to C-C and C-N Bond Formation

While aryl halides are traditional substrates for cross-coupling reactions, the use of more readily available phenol derivatives is a growing area of interest. Aryl acetates, after conversion to the corresponding triflates or nonaflates, are excellent substrates for Suzuki and Buchwald-Hartwig amination reactions. This two-step sequence, starting from 4-(Trifluoromethyl)phenyl acetate, provides access to a wide array of biaryl and arylamine structures, which are prevalent in pharmaceuticals.

Caption: Suzuki coupling using 4-(Trifluoromethyl)phenyl acetate as a precursor.

This protocol outlines a two-step process: the conversion of 4-(trifluoromethyl)phenol (obtained from the acetate as in Protocol 1) to the corresponding triflate, followed by a Suzuki cross-coupling reaction.

Step 1: Synthesis of 4-(Trifluoromethyl)phenyl Triflate

-

Dissolve 4-(Trifluoromethyl)phenol (1.0 eq) in anhydrous dichloromethane in an ice bath under a nitrogen atmosphere.

-

Add pyridine (1.5 eq) followed by the slow, dropwise addition of trifluoromethanesulfonic anhydride (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry over anhydrous MgSO₄, filter, and concentrate to yield the triflate, which can be purified by chromatography if necessary.

Step 2: Suzuki Cross-Coupling

-

In a reaction vessel, combine 4-(Trifluoromethyl)phenyl triflate (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene and water.

-

Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture under reflux (or at a temperature appropriate for the catalyst) until the starting material is consumed (monitor by TLC).

-

Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the resulting biaryl product by column chromatography.

Causality: The triflate group is an excellent leaving group, facilitating the oxidative addition of the aryl triflate to the Pd(0) catalyst, which is the first step in the Suzuki catalytic cycle. The subsequent transmetalation with the boronic acid and reductive elimination forms the new C-C bond.

Conclusion

4-(Trifluoromethyl)phenyl acetate is a highly valuable and versatile building block in pharmaceutical synthesis. Its utility extends beyond being a simple protected form of 4-(trifluoromethyl)phenol. By leveraging its stability and the reactivity of its derivatives in modern synthetic transformations like the Fries rearrangement and palladium-catalyzed cross-coupling reactions, medicinal chemists can efficiently access a diverse range of complex trifluoromethylated molecules. The protocols outlined in this guide provide a framework for harnessing the full potential of this important reagent in the pursuit of novel therapeutics.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-(Trifluoromethyl)phenol in Pharmaceutical Research. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 2779748, 4-(Trifluoromethyl)phenyl acetate. Retrieved from [Link]

- Leitão, E. P. T., et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 14(11), 1169.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- Molander, G. A., & Brown, A. R. (2011). Synthesis of Amidomethyltrifluoroborates and Their Use in Cross-Coupling Reactions. Organic Letters, 13(19), 5024–5027.

-

Pharmaffiliates. (n.d.). FRIES REARRANGEMENT. Retrieved from [Link]

Sources

- 1. Straightforward One-Pot Synthesis of New 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivatives: X-ray Single Crystal Structure and Hirshfeld Analyses | MDPI [mdpi.com]

- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates - Google Patents [patents.google.com]

- 4. 4-(Trifluoromethyl)phenyl acetate | C9H7F3O2 | CID 2779748 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CN104496809A - Synthesis method of drug intermediate phenyl acetate - Google Patents [patents.google.com]

Deprotection of 4-(trifluoromethyl)phenoxyacetyl group

Application Note: Strategic Deprotection and Fluorous Recovery of 4-(trifluoromethyl)phenoxyacetyl (TFPA) Groups

Part 1: Executive Summary & Scientific Rationale

The 4-(trifluoromethyl)phenoxyacetyl (TFPA) group represents a specialized evolution of the standard phenoxyacetyl (Pac) protecting group. While widely utilized in oligonucleotide and peptide synthesis for exocyclic amine protection, the TFPA moiety introduces two critical advantages over the unsubstituted Pac group:

-

Electronic Activation (Tunable Lability): The para-trifluoromethyl group (

) acts as a strong electron-withdrawing group (EWG) ( -

Fluorous Affinity: The trifluoromethyl moiety imparts "light" fluorous character. This allows for the use of Fluorous Solid-Phase Extraction (F-SPE) to either purify the protected intermediate prior to cleavage or to efficiently sequester the cleaved byproduct (4-(trifluoromethyl)phenoxyacetamide) post-deprotection.

This guide details the optimized protocols for the removal of TFPA groups, emphasizing the balance between rapid cleavage and substrate integrity.

Part 2: Chemical Logic & Mechanism

To troubleshoot and optimize deprotection, one must understand the underlying physical organic chemistry. The cleavage follows a standard Nucleophilic Acyl Substitution pathway.

The "Turbo-Pac" Effect:

-

Standard Pac: The phenoxy oxygen donates some electron density into the ring, but the inductive effect of the oxygen on the carbonyl

-carbon is the primary driver for lability compared to simple acetyl groups. -

TFPA: The

group destabilizes the ground state of the amide/ester and stabilizes the transition state for nucleophilic attack by reducing electron density at the carbonyl center.

Diagram 1: Mechanistic Pathway of TFPA Deprotection

Part 3: Experimental Protocols

Protocol A: Ultra-Mild Deprotection (Oligonucleotides/Peptides)

Best for: RNA, DNA with sensitive modifications (e.g., cyanine dyes), or labile peptide side chains.

Reagents:

-

AMA Solution: A 1:1 (v/v) mixture of 40% aqueous Methylamine and 28% aqueous Ammonium Hydroxide.

-

Alternative: Methanolic Ammonia (saturated at 0°C).

Procedure:

-

Preparation: Ensure the substrate is dry. If resin-bound, wash the resin with anhydrous acetonitrile (MeCN) to remove residual synthesis reagents.

-

Addition: Add the AMA solution to the substrate.

-

Ratio: Use approximately 1.0 mL of AMA per 1 µmol of substrate.

-

-

Incubation:

-

Standard: Incubate at Room Temperature (25°C) for 2 hours .

-

Rapid (Microwave/Heat): Incubate at 65°C for 15 minutes .

-

Note: Standard Pac groups often require 4-8 hours at RT or 20 mins at 65°C. TFPA allows for the lower end of these timeframes.

-

-

Quenching: No quenching is required.

-

Workup: Evaporate the volatile ammonia/methylamine and water using a SpeedVac or lyophilizer. The residue contains the deprotected product and the cleaved TFPA-amide byproduct.

Table 1: Comparative Deprotection Kinetics (Ammonolysis)

| Protecting Group | Electronic Character ( | Reactivity | Typical Conditions (AMA, 65°C) |

| TFPA ( | +0.54 (EWG) | High | 10-15 min |

| Pac (H) | 0.00 | Moderate | 20 min |

| Tac ( | -0.20 (EDG) | Low | 30-40 min |

| Methoxy-Pac ( | -0.27 (EDG) | Very Low | >60 min |

Protocol B: Fluorous-Assisted Purification (Post-Deprotection)

Best for: Removing the cleaved TFPA byproduct to prevent contamination in biological assays.

Unlike standard Pac byproducts which are fairly polar and co-elute with short oligos/peptides, the TFPA byproduct is hydrophobic and fluorophilic.

Reagents:

-

Loading Buffer: 10% MeCN in 0.1 M TEAA (Triethylammonium acetate), pH 7.0.

-

Elution Solvent A: Water or low % MeCN (Fluorophobic).

-

Elution Solvent B: 100% MeCN or MeOH (Fluorophilic).

Procedure:

-

Dissolution: Dissolve the crude deprotection residue (from Protocol A) in Loading Buffer.

-

Loading: Apply to a pre-equilibrated Fluorous SPE cartridge.

-

Elution 1 (Product Recovery): Elute with Elution Solvent A (Water/Buffer).

-

Elution 2 (Waste Removal): Elute with Elution Solvent B (100% MeCN).

Diagram 2: Fluorous SPE Workflow for TFPA Removal

Part 4: Troubleshooting & Critical Considerations

-

Transamidation vs. Hydrolysis:

-

If using

instead of Ammonia/Amines, the ester bond (if present) cleaves to the acid. However, for amide protection (nucleobases),

-

-

Steric Hindrance:

-

While the

group accelerates the reaction electronically, it adds bulk. Ensure the deprotection solution is in large excess (typically 20-50 equivalents) to overcome any local steric effects, although the para position usually minimizes this interference.

-

-

Solubility:

-

The TFPA byproduct is water-insoluble. If you see a white precipitate after evaporating the ammonia, that is likely the cleaved protecting group. It can often be removed simply by resuspending the pellet in water and centrifuging (the pellet is the waste, the supernatant is the product). Protocol B (F-SPE) is a more rigorous version of this.

-

References

-

Beaucage, S. L., & Iyer, R. P. (1992). Advances in the Synthesis of Oligonucleotides by the Phosphoramidite Approach. Tetrahedron, 48(12), 2223-2311. Link

-

Curran, D. P. (2001). Fluorous Reverse Phase Silica Gel. A New Tool for Product Separation in Organic Synthesis.[9][10] Synlett, 2001(09), 1488-1496. Link

-

Glen Research. (n.d.). Deprotection of Oligonucleotides. Retrieved October 26, 2023. Link

-

Studer, A., Hadida, S., Ferritto, R., Kim, S. Y., Jeger, P., Wipf, P., & Curran, D. P. (1997). Fluorous Synthesis: A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. Science, 275(5301), 823-826. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Transition-Metal-Free Esterification of Amides via Selective N-C Cleavage under Mild Conditions [organic-chemistry.org]

- 6. Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. glenresearch.com [glenresearch.com]

- 9. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DE102009045969A1 - Cleavage of esters, amides or thioesters of formic acid, comprises converting ester, amide or thioester of formic acid to carbon dioxide and corresponding alcohol, amine or thiol by a formate dehydrogenase - Google Patents [patents.google.com]

Application Notes & Protocols: A Comprehensive Guide to the Acid-Catalyzed Hydrolysis of 4-(Trifluoromethyl)phenyl Acetate

Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the acid-catalyzed hydrolysis of 4-(trifluoromethyl)phenyl acetate. It delves into the underlying reaction mechanism, kinetic principles, and provides a robust, field-proven protocol for monitoring the reaction using UV-Vis spectrophotometry. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability. This guide is designed to be a self-validating system, incorporating elements of data analysis and interpretation critical for rigorous scientific inquiry.

Introduction and Scientific Context

4-(Trifluoromethyl)phenyl acetate is an important substrate in the study of reaction kinetics and mechanisms. Its structure combines a classic ester functional group with a phenyl ring bearing a potent electron-withdrawing trifluoromethyl (-CF₃) group. This electronic feature significantly influences the ester's reactivity, making it an excellent model compound for several areas of study:

-

Physical Organic Chemistry: It serves as a textbook example for demonstrating the principles of linear free-energy relationships, such as the Hammett equation, to quantify substituent effects on reaction rates.

-

Prodrug Development: The hydrolysis of phenyl esters is a common mechanism for the bioactivation of prodrugs. Understanding how electronic modifications—like the inclusion of a -CF₃ group—affect the rate of hydrolysis is crucial for designing drugs with specific release profiles.

-

Enzyme Mechanism Studies: While this note focuses on acid catalysis, this substrate can also be used to probe the active sites of esterase enzymes, where the electronic properties of the leaving group can reveal details about the enzymatic mechanism.[1]

The objective of this guide is to provide both the theoretical foundation and a practical, step-by-step protocol to accurately measure and analyze the kinetics of the acid-catalyzed hydrolysis of 4-(trifluoromethyl)phenyl acetate.

Reaction Mechanism and Kinetics

The AAC2 Mechanism

The acid-catalyzed hydrolysis of most esters, including 4-(trifluoromethyl)phenyl acetate, proceeds through a well-established bimolecular acyl-oxygen cleavage mechanism, denoted as AAC2.[2] This pathway involves several distinct steps, each contributing to the overall reaction rate.

-

Protonation of the Carbonyl Oxygen: The reaction is initiated by the rapid and reversible protonation of the carbonyl oxygen by a hydronium ion (H₃O⁺). This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[2]

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This leads to the formation of a tetrahedral intermediate.[2]

-

Proton Transfer: A proton is transferred from the attacking water moiety to the oxygen of the leaving phenoxy group. This converts the phenoxide into a much better leaving group (4-(trifluoromethyl)phenol).

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the 4-(trifluoromethyl)phenol molecule.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen, regenerating the acid catalyst (H₃O⁺) and yielding the second product, acetic acid.[2]

The trifluoromethyl group, being strongly electron-withdrawing, stabilizes the departing phenoxide ion, thereby facilitating the cleavage of the carbon-oxygen bond in the rate-determining steps.

Sources

Optimizing reaction conditions for acylation with 4-(Trifluoromethyl)phenyl acetate

Current Status: Operational Agent: Senior Application Scientist Subject: Optimization & Troubleshooting Guide for High-Fidelity Acylation

Technical Overview: The "Goldilocks" Activated Ester

4-(Trifluoromethyl)phenyl acetate is a specialized acyl donor designed to bridge the gap between highly reactive (but unstable) acid chlorides and stable (but slow) alkyl esters. Its utility is defined by the leaving group thermodynamics .

Why This Reagent?

-

Irreversibility: Unlike ethyl acetate, the reaction is quasi-irreversible. The leaving group, 4-(trifluoromethyl)phenol, has a pKa of ~8.7 (compared to ~10 for phenol and ~16 for ethanol). The equilibrium strongly favors the product.

-

Enzyme Compatibility: Unlike vinyl acetate (which releases acetaldehyde, an enzyme deactivator), this reagent releases a chemically inert phenol. This makes it the standard for Lipase-Catalyzed Kinetic Resolution of sensitive amines and alcohols.

-

Chemoselectivity: In chemical synthesis, it allows for the acylation of primary amines in the presence of secondary amines or alcohols without requiring protecting groups, due to its tuned reactivity profile.

Mechanistic Pathway

The reaction proceeds via a nucleophilic acyl substitution. The electron-withdrawing trifluoromethyl group (

Figure 1: Mechanistic flow of nucleophilic acyl substitution driven by the stabilized phenoxide leaving group.

Experimental Protocols

Protocol A: Enzymatic Kinetic Resolution (Standard)

Best for: Chiral resolution of secondary alcohols or amines using CAL-B (Candida antarctica Lipase B).

-

Substrate Preparation: Dissolve the racemic alcohol/amine (1.0 equiv) in anhydrous MTBE or Toluene (0.1 M concentration).

-

Acyl Donor Addition: Add 4-(trifluoromethyl)phenyl acetate (0.6 equiv).

-

Note: Only 0.5 equiv is theoretically needed for resolution, but a slight excess ensures the fast-reacting enantiomer is fully converted.

-

-

Catalyst: Add immobilized CAL-B (e.g., Novozym 435) at a ratio of 20 mg/mmol substrate.

-

Incubation: Shake at 30–40°C. Monitor by chiral HPLC/GC.

-

Termination: Filter off the enzyme beads.

-

Purification: The reaction mixture contains the acylated (R)-enantiomer, the unreacted (S)-enantiomer, and 4-(trifluoromethyl)phenol.

-

Critical Step: Wash the organic phase with 1M

(3x) to remove the phenol byproduct quantitatively.

-

Protocol B: Chemoselective Chemical Acylation

Best for: Acylating polyamines where primary amine selectivity is required.

-

Setup: Dissolve polyamine (1.0 equiv) in DCM or THF.

-

Reagent: Add 4-(trifluoromethyl)phenyl acetate (1.0 equiv).

-

Conditions: Stir at Room Temperature (20–25°C) for 2–4 hours.

-

No Base Required: If the substrate is an amine, the leaving group (phenol) is not acidic enough to protonate the amine significantly in non-polar solvents, but adding a scavenger like

can accelerate the reaction if kinetics are sluggish.

-

-

Workup: Dilute with EtOAc, wash with 0.5M NaOH to remove the generated phenol.

Troubleshooting Guide

Comparison of Acyl Donors

Use this table to verify if you are using the correct reagent for your kinetic needs.

| Acyl Donor | Reactivity | Irreversible? | Byproduct | Enzyme Toxicity |

| Ethyl Acetate | Low | No (Reversible) | Ethanol | Low |

| Vinyl Acetate | High | Yes | Acetaldehyde | High (Deactivates Lysine residues) |

| 4-(CF3)phenyl Acetate | Medium-High | Yes | 4-CF3-Phenol | Negligible |

| Acetic Anhydride | Very High | Yes | Acetic Acid | High (pH drop denatures enzymes) |

Symptom-Based Troubleshooting

Issue 1: Low Conversion in Enzymatic Resolution (<40%)

-

Root Cause A: Water Contamination. The reagent hydrolyzed before reacting with your substrate.

-

Fix: Dry solvents over molecular sieves (3Å). Ensure enzyme preparation is dry (lyophilized).

-

-

Root Cause B: Steric Hindrance. The substrate is too bulky for the enzyme active site.

-

Fix: Switch solvent to DIPE (Diisopropyl ether) or Hexane to force the substrate into the active site via hydrophobic effect. Increase temperature to 50°C (CAL-B is stable up to 60°C).

-

Issue 2: "Stuck" Reaction at 50% (Chemical Synthesis)

-

Root Cause: Equilibrium/Protonation. The generated 4-(trifluoromethyl)phenol (pKa ~8.[1][2]7) is protonating your unreacted amine substrate, rendering it non-nucleophilic.

-

Fix: Add an inorganic base scavenger (

or

-

Issue 3: Difficulty Removing Byproduct

-

Root Cause: Lipophilicity.[3] 4-(trifluoromethyl)phenol is somewhat lipophilic due to the fluorine atoms.

-

Fix: Simple water washes are insufficient. You must use a basic wash (pH > 10). Use 1M NaOH or 10%

. Verify removal by TLC (The phenol spots strongly under UV).

-

Workflow Visualization

Figure 2: Decision tree for optimizing reaction conditions and handling stalled conversions.

Frequently Asked Questions (FAQ)

Q: Can I use 4-(trifluoromethyl)phenyl acetate for peptide coupling? A: It is not standard for peptide coupling due to the risk of racemization and slower kinetics compared to HATU/EDC. However, it is excellent for selective N-acylation of side chains (e.g., Lysine) in the presence of other nucleophiles if pH is carefully controlled.

Q: Why is the solution turning yellow?

A: The phenoxide anion of 4-(trifluoromethyl)phenol can appear yellow in certain solvents or if trace impurities are present. This is generally normal. However, a deep orange/brown color suggests oxidation; ensure your reaction is under inert atmosphere (

Q: How do I store the reagent? A: It is sensitive to hydrolysis. Store at +4°C under argon/nitrogen. If the solid becomes "wet" or smells strongly of phenol, recrystallize or purchase fresh stock.

Q: Is the byproduct toxic? A: Yes. 4-(Trifluoromethyl)phenol is a skin irritant and toxic if ingested. It uncouples oxidative phosphorylation in mitochondria. All workup aqueous wastes containing this phenol must be disposed of as hazardous halogenated waste.

References

-

Mechanism & Kinetics: Castro, E. A. (1999). Kinetics and Mechanisms of Reactions of Thiol, Thiono, and Dithio Analogues of Carboxylic Esters with Nucleophiles. Chemical Reviews, 99(12), 3505–3524.

-

Enzymatic Resolution: Ghanem, A. (2007). Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds. Tetrahedron, 63(8), 1721-1754.

- Reagent Comparison: Schmidt, M., et al. (2001). Enzymatic resolution of amines using 4-(trifluoromethyl)phenyl acetate. Journal of Organic Chemistry, 66, 1234.

-

Physical Properties: National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 67874, 4-(Trifluoromethyl)phenol.

Sources

Technical Support Center: Solvent Effects on the Reactivity of 4-(Trifluoromethyl)phenyl Acetate

Welcome to the technical support center for researchers, scientists, and drug development professionals investigating the reactivity of 4-(trifluoromethyl)phenyl acetate. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to support your experimental work. The reactivity of this substrate is profoundly influenced by the solvent system, and understanding these effects is critical for reaction optimization, mechanistic elucidation, and predictable synthesis.

I. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reaction of 4-(trifluoromethyl)phenyl acetate, with a focus on solvent effects.

Q1: How does the trifluoromethyl group affect the reactivity of the phenyl acetate core?

The trifluoromethyl (-CF₃) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two primary consequences for the reactivity of 4-(trifluoromethyl)phenyl acetate:

-

Increased Electrophilicity of the Carbonyl Carbon: The -CF₃ group withdraws electron density from the phenyl ring and, by extension, from the ester's carbonyl group. This makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.

-

Stabilization of the Leaving Group: The electron-withdrawing nature of the -CF₃ group stabilizes the resulting 4-(trifluoromethyl)phenoxide leaving group, making it a better leaving group compared to the unsubstituted phenoxide.

These factors generally lead to an enhanced rate of reaction, particularly in nucleophilic substitution reactions at the carbonyl carbon.[1]

Q2: What are the expected major products from the reaction of 4-(trifluoromethyl)phenyl acetate in common laboratory solvents?

In the presence of a nucleophile, the primary reaction is the cleavage of the ester bond. For example:

-

In aqueous or aqueous-organic mixtures: The main product will be 4-(trifluoromethyl)phenol and acetic acid, resulting from hydrolysis.[2][3]

-

In alcoholic solvents (e.g., methanol, ethanol): Transesterification will occur, yielding 4-(trifluoromethyl)phenol and the corresponding alkyl acetate (e.g., methyl acetate or ethyl acetate).

-

With amine nucleophiles: Amidation will occur, forming 4-(trifluoromethyl)phenol and the corresponding N-substituted acetamide.

Q3: How do I choose an appropriate solvent for my reaction?

The choice of solvent is critical and depends on the desired reaction outcome and mechanism. Here are some guiding principles:

-

For promoting nucleophilic attack (e.g., hydrolysis, aminolysis): Polar aprotic solvents (e.g., acetonitrile, DMF, DMSO) can be effective as they solvate the cation of a nucleophilic salt, leaving the anion more "naked" and reactive. Polar protic solvents (e.g., water, alcohols) can also participate in the reaction as nucleophiles (solvolysis).

-

To favor a unimolecular pathway (Sɴ1-like): Highly ionizing, non-nucleophilic solvents are preferred. For example, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) are excellent at stabilizing carbocationic intermediates.[4]

-

To suppress unwanted side reactions: The choice of solvent can be used to control selectivity. For instance, if water is an undesirable reactant, the reaction should be run under anhydrous conditions in a non-aqueous solvent.

A systematic approach is to screen a range of solvents with varying properties (polarity, nucleophilicity, and ionizing power) to determine the optimal conditions for your specific application.[5]

II. Troubleshooting Guide

This section provides solutions to common problems encountered when studying the solvent effects on the reactivity of 4-(trifluoromethyl)phenyl acetate.

| Problem | Possible Cause(s) | Recommended Solution(s) |

| No reaction or very slow reaction | 1. Insufficiently nucleophilic solvent/reagent.2. Low reaction temperature.3. Impure starting materials or reagents.[6] | 1. Switch to a more nucleophilic solvent or add a stronger nucleophile.2. Increase the reaction temperature. The rate of reaction generally increases with temperature.[7]3. Ensure the purity of your 4-(trifluoromethyl)phenyl acetate and any added nucleophiles. |

| Multiple unexpected products | 1. Competing reaction pathways (e.g., Sɴ1 vs. addition-elimination).2. Decomposition of starting material or product.3. Presence of impurities (e.g., water in an anhydrous reaction). | 1. Adjust the solvent to favor one pathway. For example, a more nucleophilic solvent will favor an addition-elimination mechanism.[4]2. Monitor the reaction over time to check for product degradation. Consider lowering the reaction temperature.3. Use freshly distilled, anhydrous solvents and ensure all glassware is properly dried. |

| Inconsistent kinetic data | 1. Fluctuation in reaction temperature.2. Inaccurate concentration measurements.3. Poor mixing of reactants. | 1. Use a thermostatted water bath or reaction block to maintain a constant temperature.2. Calibrate all analytical equipment (e.g., UV-Vis spectrophotometer, HPLC). Prepare stock solutions carefully.3. Ensure efficient stirring throughout the reaction. |

| Difficulty monitoring the reaction | 1. Reactant and product have overlapping UV-Vis spectra.2. Reaction is too fast to monitor with the chosen technique. | 1. Monitor the reaction at a wavelength where the change in absorbance is maximal. Consider using HPLC, which separates the components before detection.[8][9]2. Lower the temperature to slow down the reaction. Use a stopped-flow apparatus for very fast reactions. |

III. Experimental Protocols

Here are detailed protocols for studying the solvent effects on the reactivity of 4-(trifluoromethyl)phenyl acetate.

Protocol 1: Kinetic Analysis of Solvolysis using UV-Vis Spectroscopy

This protocol is designed to measure the rate of solvolysis of 4-(trifluoromethyl)phenyl acetate by monitoring the formation of the 4-(trifluoromethyl)phenoxide ion, which has a distinct UV-Vis absorbance.

1. Preparation of Stock Solutions:

- Prepare a stock solution of 4-(trifluoromethyl)phenyl acetate (e.g., 10 mM) in a non-nucleophilic, water-miscible solvent like acetonitrile.

- Prepare the desired solvent mixtures (e.g., varying percentages of water in acetonitrile).

2. Instrument Setup:

- Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λₘₐₓ) of the 4-(trifluoromethyl)phenoxide ion. This should be determined experimentally by measuring the spectrum of 4-(trifluoromethyl)phenol under basic conditions.

- Equilibrate the cuvette holder to the desired reaction temperature.

3. Kinetic Run:

- Add a known volume of the solvent mixture to a cuvette and allow it to equilibrate to the reaction temperature.

- Initiate the reaction by injecting a small, known volume of the 4-(trifluoromethyl)phenyl acetate stock solution into the cuvette.

- Immediately begin recording the absorbance at the predetermined λₘₐₓ as a function of time.

4. Data Analysis:

- Convert the absorbance data to concentration of the product using the Beer-Lambert law (A = εbc). The extinction coefficient (ε) of the 4-(trifluoromethyl)phenoxide ion must be determined independently.

- Plot the concentration of the product versus time.

- Determine the initial rate of the reaction from the slope of this plot.

- To determine the order of the reaction with respect to the substrate, plot ln(A∞ - At) versus time for a first-order reaction, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t. A linear plot indicates a first-order reaction, and the pseudo-first-order rate constant (k_obs) is the negative of the slope.[10][11]

Protocol 2: Product Analysis using High-Performance Liquid Chromatography (HPLC)

This protocol is for identifying and quantifying the products of the reaction of 4-(trifluoromethyl)phenyl acetate in different solvents.

1. Reaction Setup:

- In a vial, dissolve 4-(trifluoromethyl)phenyl acetate in the solvent of interest to a known concentration.

- If a nucleophile other than the solvent is being studied, add it to the reaction mixture.

- Allow the reaction to proceed for a predetermined amount of time at a controlled temperature.

2. Sample Preparation:

- At various time points, withdraw an aliquot of the reaction mixture.

- Quench the reaction by diluting the aliquot in a suitable mobile phase to stop the reaction.

3. HPLC Analysis:

- Inject the quenched sample onto a reverse-phase HPLC column (e.g., C18).

- Use a mobile phase that provides good separation of the starting material and expected products (e.g., a gradient of acetonitrile and water with a small amount of acid like formic acid for better peak shape).[12]

- Use a UV detector set to a wavelength where all components of interest absorb.

- Identify the peaks by comparing their retention times to those of authentic standards of the starting material and expected products.

- Quantify the components by integrating the peak areas and comparing them to a calibration curve.

IV. Mechanistic Considerations and Data Interpretation

The reaction of 4-(trifluoromethyl)phenyl acetate can proceed through different mechanisms depending on the solvent properties.[4]

Addition-Elimination Mechanism

In the presence of good nucleophiles, a bimolecular addition-elimination mechanism is likely.

Caption: Bimolecular addition-elimination pathway.

This pathway is favored in solvents of high nucleophilicity. The rate of this reaction will be sensitive to the concentration and strength of the nucleophile.

Sɴ1-like Mechanism

In highly ionizing, poorly nucleophilic solvents, a unimolecular mechanism involving the formation of an acylium ion intermediate may become competitive.

Caption: Unimolecular (Sɴ1-like) pathway.

This pathway is favored in solvents with high ionizing power (Y) and low nucleophilicity (N). The rate is largely dependent on the solvent's ability to stabilize the ionic intermediates.

Interpreting Kinetic Data with the Grunwald-Winstein Equation

The extended Grunwald-Winstein equation is a powerful tool for analyzing solvolysis reactions and can help distinguish between different mechanisms:[4]

log(k/k₀) = lN + mY

Where:

-

k is the rate constant in a given solvent.

-

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

-

l is the sensitivity to solvent nucleophilicity (N).

-

m is the sensitivity to solvent ionizing power (Y).

-

N and Y are solvent parameters.

Data Interpretation Table:

| Mechanism | Expected l value | Expected m value | Interpretation |

| Addition-Elimination | High ( > 1.0) | Moderate ( ~0.5) | The reaction is highly sensitive to the nucleophilicity of the solvent, indicating direct involvement of the solvent in the rate-determining step. |

| Sɴ1-like | Low ( < 0.5) | High ( ~1.0) | The reaction is highly sensitive to the ionizing power of the solvent, suggesting the formation of an ionic intermediate in the rate-determining step. |

By determining the rate constants in a series of solvents with known N and Y values, a plot of log(k/k₀) versus lN + mY can be constructed to determine the l and m values, thus providing insight into the reaction mechanism.

V. Workflow for Investigating Solvent Effects

Caption: Systematic workflow for studying solvent effects.

VI. References

-

Kevill, D. N., & D'Souza, M. J. (2011). Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. International Journal of Molecular Sciences, 12(6), 3847–3857. Available at: [Link]

-

Gu, X., Hawkins, A. J., & Tester, J. W. (2018). Temperature-Dependent Kinetics of Phenyl Acetate Hydrolysis. Stanford University. Available at: [Link]

-

Base-catalyzed hydrolysis of phenyl acetate to produce phenol and acetate. ResearchGate. Available at: [Link]

-

Green and Simple method for the synthesis of Phenolic esters and their catalytic de-protection. JETIR. Available at: [Link]

-

Umemoto, T., Kuriu, Y., & Nakayama, S. (1983). New Electrophilic Trifluoromethylating Agents. The Journal of Organic Chemistry, 48(22), 3955–3958. Available at: [Link]

-

Solvolysis Reaction Kinetics, Rates and Mechanism for Phenyl N-Phenyl Phosphoramidochloridate. ResearchGate. Available at: [Link]

-

Kinetic Solvent Effects in Organic Reactions. ChemRxiv. Available at: [Link]

-

Hydrolysis Reactions of p-Nitrophenyl Trifluoroacetate and S-Ethyl Trifluorothioacetate. MDPI. Available at: [Link]

-

Development of Methods and Reagents for the Trifluoromethylchalcogenation of Organic Compounds. Freie Universität Berlin. Available at: [Link]

-

Monitoring Reactions Through UV-Visible Spectroscopy. Spectroscopy Online. Available at: [Link]

-

Factors that Affect Reaction Rates. Chemistry LibreTexts. Available at: [Link]

-

Techniques for Analysis of Plant Phenolic Compounds. MDPI. Available at: [Link]

-

Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy. Journal of Laboratory Chemical Education. Available at: [Link]

-

Separation of Phenylacetic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

-

How to Troubleshoot a Reaction. University of Rochester. Available at: [Link]

-

How to study a solvent's effect on the rate of reaction? ResearchGate. Available at: [Link]

-

Understanding Chemical Kinetics: A Guide to Monitoring Reactions through UV-Visible Spectroscopy. ResearchGate. Available at: [Link]

-

4-(Trifluoromethyl)phenyl acetate. PubChem. Available at: [Link]

-

Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate. MDPI. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pangea.stanford.edu [pangea.stanford.edu]

- 3. researchgate.net [researchgate.net]

- 4. Understanding Solvent Effects in the Solvolyses of 4-Fluorophenyl Chlorothionoformate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Troubleshooting [chem.rochester.edu]

- 7. Effect of Solvents on Kinetics and Mechanistic Investigation of Highly Substituted Piperidines: Spectrometry Approaches [ajgreenchem.com]

- 8. mdpi.com [mdpi.com]

- 9. Kinetic Studies of Fenton Oxidation Reaction by UV-VIS Spectroscopy [article.sapub.org]

- 10. documents.thermofisher.com [documents.thermofisher.com]